Welcome to the BenchChem Online Store!
molecular formula C6H13NO3 B062552 Afegostat CAS No. 169105-89-9

Afegostat

Cat. No. B062552
M. Wt: 147.17 g/mol
InChI Key: QPYJXFZUIJOGNX-HSUXUTPPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06046214

Procedure details

tert-Butyl 3-((1R,2S,5R)-2-isopropyl-5-methyl-1-cyclohexyloxy)acetoxymethyl-4,5-epoxypiperidine-1-carboxylate (0.25 g, 0.59 mmol) and 10% aqueous potassium hydroxide were refluxed for 3h. The reaction mixture was evaporated to dryness in vacuo and purified on a silica gel column (Eluent: isopropyl alkohol /26% ammonium hydroxide (3/1)) to give 5-hydroxymethyl-3,4-piperidinediol as an oil (Yield: 56 mg, 65%).
Name
tert-Butyl 3-((1R,2S,5R)-2-isopropyl-5-methyl-1-cyclohexyloxy)acetoxymethyl-4,5-epoxypiperidine-1-carboxylate
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([C@@H]1CC[C@@H](C)C[C@H]1OCC([O:15][CH2:16][CH:17]1[CH:22]2[O:23][CH:21]2[CH2:20][N:19](C(OC(C)(C)C)=O)[CH2:18]1)=O)(C)C.[OH-:31].[K+]>>[OH:15][CH2:16][CH:17]1[CH2:18][NH:19][CH2:20][CH:21]([OH:23])[CH:22]1[OH:31] |f:1.2|

Inputs

Step One
Name
tert-Butyl 3-((1R,2S,5R)-2-isopropyl-5-methyl-1-cyclohexyloxy)acetoxymethyl-4,5-epoxypiperidine-1-carboxylate
Quantity
0.25 g
Type
reactant
Smiles
C(C)(C)[C@H]1[C@@H](C[C@@H](CC1)C)OCC(=O)OCC1CN(CC2C1O2)C(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
purified on a silica gel column (Eluent: isopropyl alkohol /26% ammonium hydroxide (3/1))

Outcomes

Product
Name
Type
product
Smiles
OCC1C(C(CNC1)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 56 mg
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06046214

Procedure details

tert-Butyl 3-((1R,2S,5R)-2-isopropyl-5-methyl-1-cyclohexyloxy)acetoxymethyl-4,5-epoxypiperidine-1-carboxylate (0.25 g, 0.59 mmol) and 10% aqueous potassium hydroxide were refluxed for 3h. The reaction mixture was evaporated to dryness in vacuo and purified on a silica gel column (Eluent: isopropyl alkohol /26% ammonium hydroxide (3/1)) to give 5-hydroxymethyl-3,4-piperidinediol as an oil (Yield: 56 mg, 65%).
Name
tert-Butyl 3-((1R,2S,5R)-2-isopropyl-5-methyl-1-cyclohexyloxy)acetoxymethyl-4,5-epoxypiperidine-1-carboxylate
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([C@@H]1CC[C@@H](C)C[C@H]1OCC([O:15][CH2:16][CH:17]1[CH:22]2[O:23][CH:21]2[CH2:20][N:19](C(OC(C)(C)C)=O)[CH2:18]1)=O)(C)C.[OH-:31].[K+]>>[OH:15][CH2:16][CH:17]1[CH2:18][NH:19][CH2:20][CH:21]([OH:23])[CH:22]1[OH:31] |f:1.2|

Inputs

Step One
Name
tert-Butyl 3-((1R,2S,5R)-2-isopropyl-5-methyl-1-cyclohexyloxy)acetoxymethyl-4,5-epoxypiperidine-1-carboxylate
Quantity
0.25 g
Type
reactant
Smiles
C(C)(C)[C@H]1[C@@H](C[C@@H](CC1)C)OCC(=O)OCC1CN(CC2C1O2)C(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
purified on a silica gel column (Eluent: isopropyl alkohol /26% ammonium hydroxide (3/1))

Outcomes

Product
Name
Type
product
Smiles
OCC1C(C(CNC1)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 56 mg
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06046214

Procedure details

tert-Butyl 3-((1R,2S,5R)-2-isopropyl-5-methyl-1-cyclohexyloxy)acetoxymethyl-4,5-epoxypiperidine-1-carboxylate (0.25 g, 0.59 mmol) and 10% aqueous potassium hydroxide were refluxed for 3h. The reaction mixture was evaporated to dryness in vacuo and purified on a silica gel column (Eluent: isopropyl alkohol /26% ammonium hydroxide (3/1)) to give 5-hydroxymethyl-3,4-piperidinediol as an oil (Yield: 56 mg, 65%).
Name
tert-Butyl 3-((1R,2S,5R)-2-isopropyl-5-methyl-1-cyclohexyloxy)acetoxymethyl-4,5-epoxypiperidine-1-carboxylate
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([C@@H]1CC[C@@H](C)C[C@H]1OCC([O:15][CH2:16][CH:17]1[CH:22]2[O:23][CH:21]2[CH2:20][N:19](C(OC(C)(C)C)=O)[CH2:18]1)=O)(C)C.[OH-:31].[K+]>>[OH:15][CH2:16][CH:17]1[CH2:18][NH:19][CH2:20][CH:21]([OH:23])[CH:22]1[OH:31] |f:1.2|

Inputs

Step One
Name
tert-Butyl 3-((1R,2S,5R)-2-isopropyl-5-methyl-1-cyclohexyloxy)acetoxymethyl-4,5-epoxypiperidine-1-carboxylate
Quantity
0.25 g
Type
reactant
Smiles
C(C)(C)[C@H]1[C@@H](C[C@@H](CC1)C)OCC(=O)OCC1CN(CC2C1O2)C(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
purified on a silica gel column (Eluent: isopropyl alkohol /26% ammonium hydroxide (3/1))

Outcomes

Product
Name
Type
product
Smiles
OCC1C(C(CNC1)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 56 mg
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.